![molecular formula C12H20O3 B12555148 Acetic acid;(2,6-dimethyl-6-bicyclo[3.1.1]hept-2-enyl)methanol CAS No. 143679-08-7](/img/structure/B12555148.png)
Acetic acid;(2,6-dimethyl-6-bicyclo[3.1.1]hept-2-enyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by its unique structure, which includes a bicyclo[3.1.1]heptane ring system with two methyl groups and a hydroxymethyl group attached. Myrtenol is known for its pleasant balsamic odor, reminiscent of camphor tree bark, and is used in various applications, including fragrances and flavorings .
Preparation Methods
Synthetic Routes and Reaction Conditions
Myrtenol can be synthesized through several methods. One common approach involves the reduction of Myrtenal, an aldehyde derivative of Myrtenol. This reduction can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions .
Industrial Production Methods
In industrial settings, Myrtenol is often produced via the hydrogenation of Myrtenal using a palladium catalyst. This method is preferred due to its efficiency and scalability. The reaction is typically carried out at elevated temperatures and pressures to ensure complete conversion of Myrtenal to Myrtenol .
Chemical Reactions Analysis
Types of Reactions
Myrtenol undergoes various chemical reactions, including:
Reduction: As mentioned earlier, Myrtenal can be reduced to Myrtenol using reducing agents like NaBH4 or LiAlH4.
Substitution: Myrtenol can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: PCC, CrO3, and other oxidizing agents under mild conditions.
Reduction: NaBH4, LiAlH4, and hydrogenation with palladium catalysts.
Substitution: Acetic acid for esterification reactions.
Major Products Formed
Oxidation: Myrtenal
Reduction: Myrtenol
Substitution: Myrtenyl acetate
Scientific Research Applications
Mechanism of Action
The mechanism of action of Myrtenol involves its interaction with various molecular targets and pathways. Myrtenol is known to exert its effects through the modulation of oxidative stress and inflammation pathways. It can scavenge free radicals, thereby reducing oxidative damage to cells. Additionally, Myrtenol has been shown to inhibit the production of pro-inflammatory cytokines, which contributes to its anti-inflammatory effects .
Comparison with Similar Compounds
Myrtenol can be compared with other similar compounds, such as:
Myrtenal: An aldehyde derivative of Myrtenol, which can be reduced to Myrtenol.
Myrtenyl acetate: An ester formed by the esterification of Myrtenol with acetic acid.
Nopol: Another bicyclic alcohol with a similar structure but different functional groups
Myrtenol is unique due to its specific structure and functional groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
143679-08-7 |
|---|---|
Molecular Formula |
C12H20O3 |
Molecular Weight |
212.28 g/mol |
IUPAC Name |
acetic acid;(2,6-dimethyl-6-bicyclo[3.1.1]hept-2-enyl)methanol |
InChI |
InChI=1S/C10H16O.C2H4O2/c1-7-3-4-8-5-9(7)10(8,2)6-11;1-2(3)4/h3,8-9,11H,4-6H2,1-2H3;1H3,(H,3,4) |
InChI Key |
LEDQEHVZYDNYPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC2CC1C2(C)CO.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(Prop-2-en-1-yl)carbamoyl]cyclohexa-3,5-diene-1,2-dicarboxylic acid](/img/structure/B12555092.png)
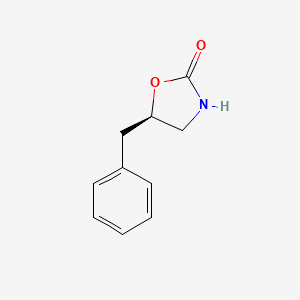
![2-{[(Tribenzylstannyl)oxy]carbonyl}pyridine](/img/structure/B12555104.png)
![2-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-(methylsulfanyl)-1,3,4-thiadiazole](/img/structure/B12555115.png)

![N~1~,N~1~,N~2~-Tris[(pyridin-2-yl)methyl]benzene-1,2-diamine](/img/structure/B12555134.png)
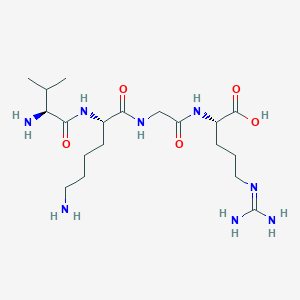
![[Methylenedi(2,1-phenylene)]bis(diphenylphosphane)](/img/structure/B12555160.png)
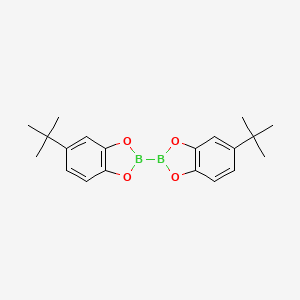
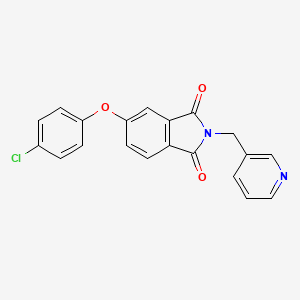

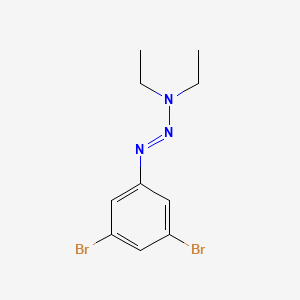
![[(Anthracen-2-yl)methylidene]propanedinitrile](/img/structure/B12555170.png)
